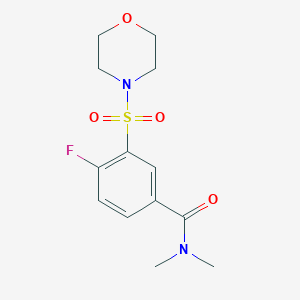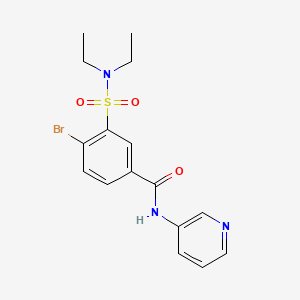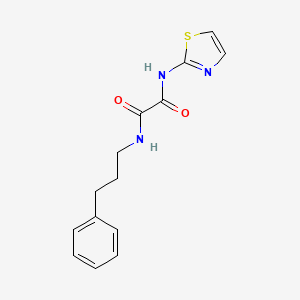
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzimidazolium moiety and tert-butyl groups, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the alkylation of 2,6-ditert-butylphenol with 1,3-dimethylbenzimidazole in the presence of a suitable alkylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
科学研究应用
2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer and antioxidant in various chemical processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antioxidant and its effects on cellular signaling pathways.
Industry: The compound is used in the production of polymers, plastics, and other materials due to its stabilizing properties.
作用机制
The mechanism by which 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazolium moiety can interact with nucleophilic sites on proteins, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,6-Ditert-butylphenol: Known for its use as an antioxidant and stabilizer in various industrial applications.
2,6-Ditert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Ditert-butyl-4-(2-phenylpropan-2-yl)phenol: Used in the synthesis of more complex antioxidants and stabilizers.
Uniqueness
What sets 2,6-Ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride apart from similar compounds is its unique combination of a benzimidazolium moiety and tert-butyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-22(2,3)16-13-15(14-17(20(16)26)23(4,5)6)21-24(7)18-11-9-10-12-19(18)25(21)8;/h9-14H,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZKQJVIVZSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=[N+](C3=CC=CC=C3N2C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)


![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-Dioxa-2,3,5,7-tetrazatetracyclo[6.4.1.19,12.02,6]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-Pyrimidin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5107660.png)

![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)


